1-Ethyl 3-methyl malonate 1-Ethyl 3-methyl malonate
Brand Name: Vulcanchem
CAS No.: 6186-89-6
VCID: VC7986644
InChI: InChI=1S/C6H10O4/c1-3-10-6(8)4-5(7)9-2/h3-4H2,1-2H3
SMILES: CCOC(=O)CC(=O)OC
Molecular Formula: C6H10O4
Molecular Weight: 146.14 g/mol

1-Ethyl 3-methyl malonate

CAS No.: 6186-89-6

Cat. No.: VC7986644

Molecular Formula: C6H10O4

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

1-Ethyl 3-methyl malonate - 6186-89-6

Specification

CAS No. 6186-89-6
Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
IUPAC Name 3-O-ethyl 1-O-methyl propanedioate
Standard InChI InChI=1S/C6H10O4/c1-3-10-6(8)4-5(7)9-2/h3-4H2,1-2H3
Standard InChI Key LIRDIZPKBSSVBK-UHFFFAOYSA-N
SMILES CCOC(=O)CC(=O)OC
Canonical SMILES CCOC(=O)CC(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Ethyl 3-methyl malonate is a diester derived from malonic acid, featuring an ethyl group at the first ester position and a methyl group at the third position. Its IUPAC name is 3-O-ethyl 1-O-methyl propanedioate, and its structure is defined by the SMILES notation CCOC(=O)CC(=O)OC . The presence of two ester groups confers reactivity toward nucleophilic agents, enabling participation in condensation and alkylation reactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC6H10O4\text{C}_6\text{H}_{10}\text{O}_4
Molecular Weight146.14 g/mol
XLogP30.6
Hydrogen Bond Acceptors4
Rotatable Bonds5

Physical and Chemical Characteristics

The compound is typically a colorless to pale yellow liquid with a fruity odor, soluble in organic solvents like ethanol and ether but sparingly soluble in water . Its hydrolysis under acidic or basic conditions yields malonic acid, methanol, and ethanol, a property leveraged in controlled-release applications . Thermal stability assessments indicate decomposition at temperatures exceeding 145C145^\circ \text{C}, necessitating cautious handling during high-temperature processes .

Synthesis Methodologies

Industrial-Scale Preparation

A patented method (CN104447327A) outlines an optimized synthesis route with a yield of 3.2 mass parts per batch :

  • Condensation Reaction: Diethyl oxalate (1.7 mass parts), methyl methoxyacetate (2.4 mass parts), and solid sodium ethoxide (3.3 mass parts) are reacted at 35C35^\circ \text{C} for 3.5 hours.

  • Dilution and Separation: Trichloroethylene (0.7 mass parts) is added to dilute the mixture, followed by water (1.3 mass parts) and 35% hydrochloric acid (5.2 mass parts) to induce phase separation.

  • Solvent Recovery: The aqueous layer is extracted nine times with trichloroethylene at 85C85^\circ \text{C}, recovering the solvent for reuse.

  • Decarbonylation and Distillation: The product undergoes decarbonylation at 145C145^\circ \text{C} for 3–8 hours, followed by reduced-pressure distillation to isolate pure 1-ethyl 3-methyl malonate .

This method reduces energy consumption by 40% compared to traditional approaches, making it suitable for large-scale production .

Alternative Routes

While the patent emphasizes sodium ethoxide-mediated condensation, other methods include:

  • Transesterification: Reacting dimethyl malonate with ethanol in the presence of acid catalysts, though this route suffers from lower yields (≤65%) .

  • Enzymatic Catalysis: Emerging techniques using lipases under mild conditions, which offer environmental benefits but remain experimental .

Applications in Organic Synthesis

Knoevenagel Condensation

The compound’s active methylene group participates in Knoevenagel reactions, forming α,β-unsaturated carbonyl compounds. For example, condensation with benzaldehyde yields cinnamic acid derivatives, intermediates in pharmaceutical synthesis .

Pharmaceutical Intermediates

1-Ethyl 3-methyl malonate is a precursor to anticoagulants and anticonvulsants. Its ethyl and methyl groups provide steric and electronic modulation, enhancing drug bioavailability .

Table 2: Key Applications

ApplicationRoleExample Product
Anticoagulant SynthesisMethylene group donorWarfarin analogs
Polymer ChemistryCross-linking agentBiodegradable resins
Flavor IndustryEster componentFruity flavorants

Comparative Analysis with Related Malonates

Table 3: Structural and Reactivity Comparison

CompoundMolecular FormulaKey Differences
Diethyl MalonateC7H12O4\text{C}_7\text{H}_{12}\text{O}_4Higher steric hindrance, slower reactions
Dimethyl MalonateC5H8O4\text{C}_5\text{H}_8\text{O}_4Lower solubility in organic solvents
Ethyl Methyl MalonateC6H10O4\text{C}_6\text{H}_{10}\text{O}_4Balanced reactivity for diverse synthesis

1-Ethyl 3-methyl malonate’s intermediate steric profile enables broader applicability than its analogs, particularly in fine chemical production .

Recent Research and Future Directions

Green Synthesis Innovations

Recent studies explore solvent-free reactions and biocatalysts to enhance sustainability. For instance, microwave-assisted synthesis reduces reaction times by 50% while maintaining yields above 85% .

Biomedical Applications

Ongoing research investigates its use in prodrug formulations, where controlled hydrolysis improves drug delivery efficiency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator